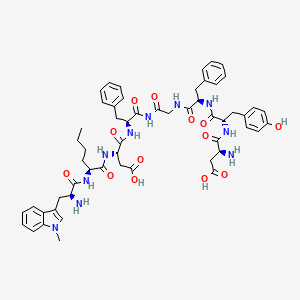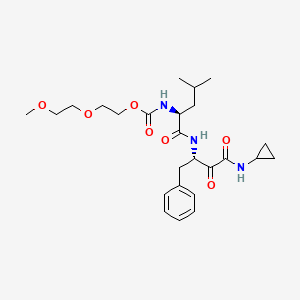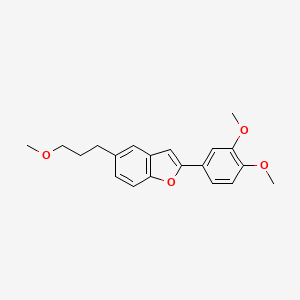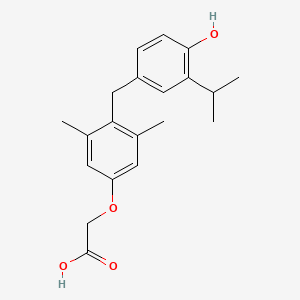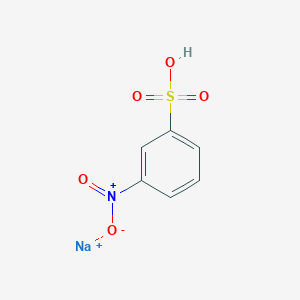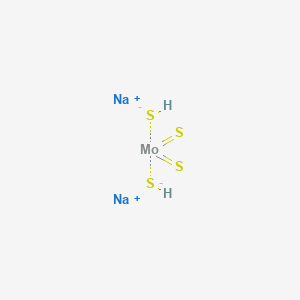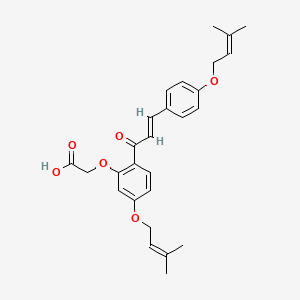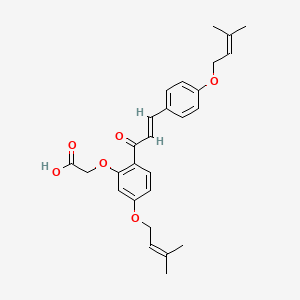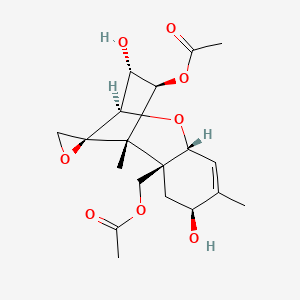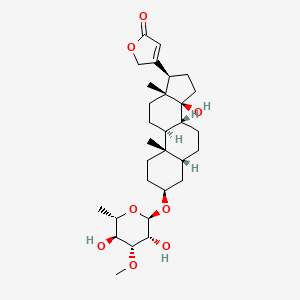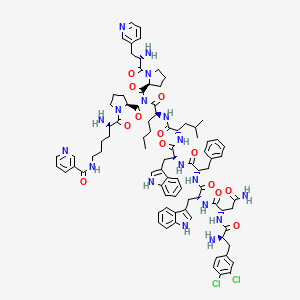
Npcatn-SP
概述
描述
Spantide II is a synthetic undecapeptide that acts as a potent antagonist of the neurokinin-1 receptor. It is derived from substance P, a neuropeptide involved in various physiological processes, including pain transmission and inflammation. Spantide II has been extensively studied for its ability to block the proinflammatory activities associated with substance P, making it a valuable compound in the research of inflammatory disorders .
科学研究应用
Spantide II has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and stability.
Biology: Investigated for its role in modulating neurokinin-1 receptor activity and its effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating inflammatory skin disorders such as psoriasis and contact dermatitis
Industry: Utilized in the development of topical formulations for anti-inflammatory treatments.
作用机制
Spantide II exerts its effects by binding to the neurokinin-1 receptor, thereby blocking the binding of substance P. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and pain. The molecular targets involved include the neurokinin-1 receptor and associated G-protein coupled signaling pathways .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
Spantide II is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).
Cleavage of the peptide from the resin: and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Spantide II follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput synthesis and purification. The use of advanced chromatographic techniques ensures the purity and quality of the final product .
化学反应分析
Types of Reactions
Spantide II primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: Trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The major product formed from the synthesis of Spantide II is the undecapeptide itself. During degradation, smaller peptide fragments may be produced .
相似化合物的比较
Similar Compounds
Substance P: The natural ligand for the neurokinin-1 receptor, involved in pain and inflammation.
Aprepitant: A neurokinin-1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.
Senktide: A synthetic peptide that acts as a selective agonist for the neurokinin-3 receptor.
Uniqueness of Spantide II
Spantide II is unique due to its high potency and selectivity for the neurokinin-1 receptor, combined with its negligible neurotoxicity. This makes it an ideal candidate for research and potential therapeutic applications .
属性
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-(3,4-dichlorophenyl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-1-[(2S)-2-amino-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H104Cl2N18O13/c1-4-5-26-66(84(117)106(86(119)73-30-18-37-105(73)83(116)63(91)41-53-21-15-33-93-46-53)85(118)72-29-17-36-104(72)82(115)61(89)25-13-14-35-95-75(108)54-22-16-34-94-47-54)98-77(110)67(38-50(2)3)100-79(112)69(43-55-48-96-64-27-11-9-23-57(55)64)102-78(111)68(42-51-19-7-6-8-20-51)101-80(113)70(44-56-49-97-65-28-12-10-24-58(56)65)103-81(114)71(45-74(92)107)99-76(109)62(90)40-52-31-32-59(87)60(88)39-52/h6-12,15-16,19-24,27-28,31-34,39,46-50,61-63,66-73,96-97H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89-91H2,1-3H3,(H2,92,107)(H,95,108)(H,98,110)(H,99,109)(H,100,112)(H,101,113)(H,102,111)(H,103,114)/t61-,62-,63+,66+,67+,68+,69-,70-,71+,72+,73+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZJAARMZMEIHY-BBKUSFMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N(C(=O)C1CCCN1C(=O)C(CCCCNC(=O)C2=CN=CC=C2)N)C(=O)C3CCCN3C(=O)C(CC4=CN=CC=C4)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N(C(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CC=C4)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H104Cl2N18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156088 | |
| Record name | Spantide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1668.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129176-97-2 | |
| Record name | Spantide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129176972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spantide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Spantide II is a potent and selective antagonist of the neurokinin-1 receptor (NK-1R). [, , , ] This receptor is primarily activated by the neuropeptide Substance P (SP).
A: By binding to NK-1R, Spantide II blocks the actions of SP, a key mediator of inflammation. [, , , ] This inhibition disrupts SP-mediated signaling pathways, including those involved in vasodilation, plasma extravasation, and immune cell activation. [, , ]
A: Spantide II demonstrates high selectivity for NK-1R compared to other tachykinin receptors like NK-2R and NK-3R. [, , ]
A: Research suggests that Spantide II can modulate wound healing through various mechanisms, including influencing neurite outgrowth, adhesion molecule expression, and TGF-β1 levels, ultimately impacting fibroblast proliferation and migration. [, ]
A: Spantide II, a synthetic undecapeptide, has the molecular formula C77H109Cl2N21O13 and a molecular weight of 1668.76 g/mol. [, ]
A: CD spectroscopy indicates that Spantide II predominantly adopts a stable α-helix conformation in solution. []
A: Spantide II exhibits decreased stability at higher temperatures (e.g., 40°C) in aqueous solutions. This effect is influenced by the solution pH. [, ]
A: Variations in salt concentration do not appear to significantly affect the stability of Spantide II in aqueous solutions. []
A: The stability of Spantide II varies depending on the chosen vehicle. It shows better stability in ethyl oleate-ethanol, ethanol-water, ethanol, and N-methyl-2-pyrrolidone compared to other vehicles tested. []
A: Mass spectrometry data suggest that at high temperatures, Spantide II undergoes lysine-proline diketopiperazine degradation. []
A: Yes, researchers have successfully formulated Spantide II into stable topical lotions and gels for potential use in treating inflammatory skin disorders. [, ]
A: NMP acts as a penetration enhancer in topical formulations of Spantide II, facilitating its delivery to the epidermis and dermis. [, ]
A: Spantide II itself is a result of structural modifications on the parent peptide Spantide. These modifications, including the substitution of Gln6 to Asn6 and the incorporation of unnatural amino acids, significantly enhanced its potency and reduced neurotoxicity. []
A: The incorporation of D-amino acids in Spantide II's structure contributes to its enhanced resistance to enzymatic degradation and potentially improves its bioavailability and duration of action. []
A: The concentration of Spantide II in solution does not appear to significantly affect its stability. []
A: Based on stability studies, ethyl oleate-ethanol (1:1) and ethanol-water (1:1) are promising vehicles for topical Spantide II formulations. []
ANone: While the provided research doesn't delve into specific formulation strategies beyond vehicle selection, incorporating techniques like encapsulation in nanoparticles, liposomes, or other drug delivery systems could potentially improve Spantide II's stability, solubility, and bioavailability.
A: Yes, incorporating NMP in topical formulations increased Spantide II levels in the dermis compared to formulations without NMP. []
ANone: The provided research doesn't provide detailed information on the metabolism and excretion of Spantide II. As a peptide, it is likely susceptible to enzymatic degradation, but specific metabolic pathways and excretion routes require further investigation.
A: Researchers have utilized scratch assays and transwell assays on buffalo fetal fibroblast cultures to investigate the effects of Spantide II on cell proliferation and migration, particularly in the context of wound healing. []
A: Several animal models have been used, including: * Allergic Contact Dermatitis (ACD) in Mice: Topical Spantide II formulations effectively reduced ACD responses comparable to dexamethasone. [] * Salmonella Infection in Mice: Pretreatment with Spantide II increased susceptibility to Salmonella infection, suggesting a role for SP in immune responses against this pathogen. [] * Laser-Induced Skin-Wound Model in Rats: Exogenous SP, potentiated by Spantide II, enhanced wound healing through various mechanisms, including neurite outgrowth. [] * Status Epilepticus in Rats: Intrahippocampal SP administration triggered status epilepticus, which was blocked by Spantide II and RP-67,580, highlighting the role of SP in seizure activity. []
ANone: The provided research does not mention any completed or ongoing clinical trials on Spantide II.
A: While the provided research highlights the low neurotoxicity of Spantide II compared to earlier SP antagonists, [] further comprehensive toxicological studies are needed to fully evaluate its safety profile, including potential long-term effects.
A: The research primarily focuses on topical delivery of Spantide II. [, ] Further research could explore advanced drug delivery systems like nanoparticles or liposomes for targeted delivery to specific tissues or cells, enhancing efficacy and potentially reducing off-target effects.
A: Researchers have employed several analytical techniques: * High-Performance Liquid Chromatography (HPLC): A precise HPLC assay was developed for the analysis of Spantide II. [] * Mass Spectrometry (MS): MS was used to investigate the degradation products of Spantide II, particularly at elevated temperatures. [] * Circular Dichroism (CD) Spectroscopy: CD spectroscopy was employed to analyze the secondary structure of Spantide II in solution. []
ANone: The provided research doesn't directly address the immunogenicity of Spantide II. Further research is needed to determine if Spantide II triggers an immune response (e.g., antibody formation) and if this impacts its efficacy or safety profile.
A: Spantide II represents a significant advancement in the development of tachykinin antagonists. It builds upon earlier generations of SP antagonists, like Spantide, by incorporating structural modifications that enhance potency, selectivity, and reduce neurotoxicity. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




